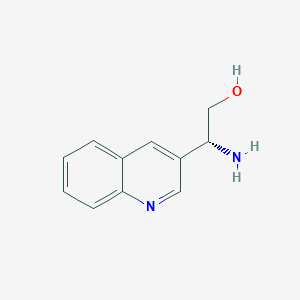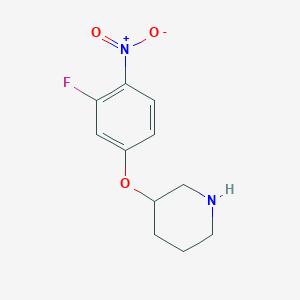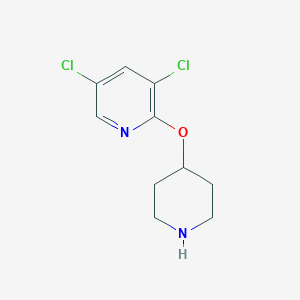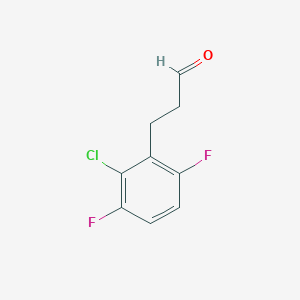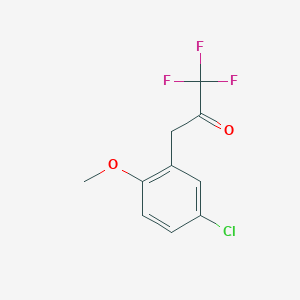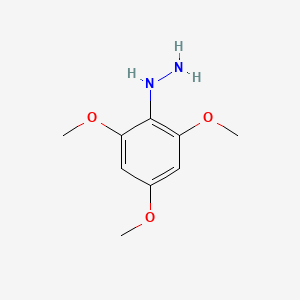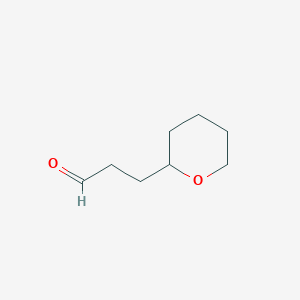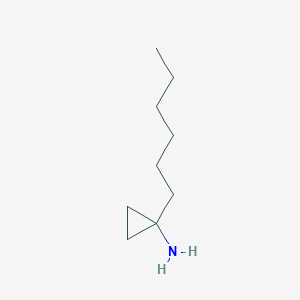
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene typically involves the bromination of 1,3,5-trimethylbenzene (mesitylene) with a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a solvent like carbon tetrachloride. The bromination occurs at the benzylic position, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed to ensure high-quality output .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be readily substituted by nucleophiles through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Elimination Reactions: Under appropriate conditions, the compound can undergo elimination reactions to form alkenes.
Major Products Formed:
Alcohols: When reacted with sodium hydroxide, the major product is the corresponding alcohol.
Amines: Reaction with amines results in the formation of substituted amines.
Alkenes: Elimination reactions yield alkenes as the major products.
Scientific Research Applications
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene in chemical reactions primarily involves the reactivity of the bromine atom. The bromine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form a double bond .
Comparison with Similar Compounds
2-Bromo-1-phenylpropane: Similar in structure but lacks the additional methyl groups on the benzene ring.
1-Bromo-2-propylbenzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and physical properties. The additional methyl groups can provide steric hindrance and electronic effects that differentiate it from other brominated benzene derivatives .
Properties
Molecular Formula |
C12H17Br |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
2-(1-bromopropan-2-yl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7H2,1-4H3 |
InChI Key |
RNAJMBKMWVRUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


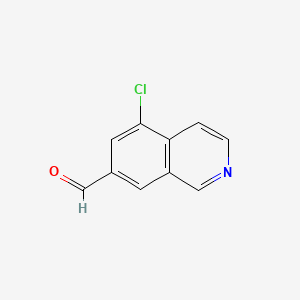
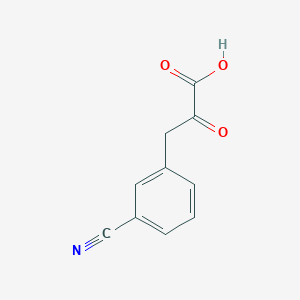
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
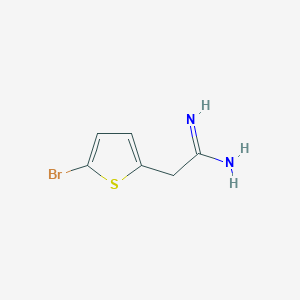
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)
